Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate
Description
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound featuring a fused pyrroloimidazole core. The structure includes a methylthio (-SMe) group at position 2, a methyl (-Me) group at position 1, and a methyl ester (-COOMe) at position 5. This substitution pattern distinguishes it from other pyrroloimidazole derivatives and may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
methyl 1-methyl-2-methylsulfanyl-2H-pyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2S/c1-12-6-4-5(8(13)14-2)10-7(6)11-9(12)15-3/h4,9H,1-3H3 |
InChI Key |
HKSHUTGYRUQRRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N=C2C1=CC(=N2)C(=O)OC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl 1-methyl-4-(benzenesulfonyl)pyrrolo[2,3-d]imidazole-5-carboxylate
- Substituents : A benzenesulfonyl group at position 4 and an ethyl ester at position 5.
- Key Differences : The absence of a methylthio group at position 2 and the presence of a bulkier sulfonyl group at position 4 may reduce membrane permeability compared to the target compound.
R-10015 (CAS: 2097938-51-5)
- Structure : Methyl 2-(1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxylate.
- Key Differences : Incorporates a chloropyrrolopyrimidine-piperidine moiety and a benzoimidazole core, unlike the simpler pyrroloimidazole structure of the target compound.
Benzimidazole Derivatives
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
- Substituents : A fluoro-hydroxyphenyl group at position 2 and a methyl ester at position 5.
- Activity : Demonstrated antitumor activity via tubulin polymerization inhibition (IC₅₀ = 2.1 μM in HeLa cells) and ROS-dependent JNK pathway activation .
- The hydroxyl and fluoro groups in MBIC improve solubility and target specificity compared to the methylthio group in the target compound .
Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
- Substituents : An ethyl group at position 1 and a ketone at position 2.
- Activity: Not reported, but the 2-oxo group may confer hydrogen-bonding capacity, differing from the methylthio group’s hydrophobic character in the target compound .
Imidazole-Based Pharmaceuticals
Losartan and Valsartan
- Structure : Tetrazole-containing imidazole derivatives (e.g., losartan: 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole).
- Activity : Angiotensin II receptor blockers (ARBs) used for hypertension.
- Comparison : The tetrazole ring in ARBs enhances bioavailability and ionic interactions with receptors, unlike the methylthio group in the target compound, which may prioritize hydrophobic interactions .
Comparative Data Table
Key Research Findings and Implications
Substituent Effects : Methylthio groups (e.g., in the target compound) may enhance lipophilicity and membrane penetration compared to polar groups like hydroxyl or tetrazole .
Biological Activity : While MBIC’s antitumor mechanism is well-documented, the target compound’s methylthio group could redirect activity toward sulfur-metabolizing enzymes or redox pathways .
Biological Activity
Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]imidazole family, characterized by its unique bicyclic structure that incorporates both imidazole and pyrrole moieties. Its molecular formula is and it features a methylthio group that may enhance its biological activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-d]imidazole compounds exhibit significant anticancer properties. For instance, research has shown that related compounds can inhibit the proliferation of various cancer cell lines such as HeLa, A549, and MCF-7. These studies often report IC50 values to quantify the potency of the compounds.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 7.01 ± 0.60 | Induces apoptosis |
| This compound | A549 | 8.55 ± 0.35 | Cell cycle arrest |
| This compound | MCF-7 | 14.31 ± 0.90 | Inhibition of angiogenesis |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory activity. Compounds within this class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Study:
A study evaluated the anti-inflammatory effects of similar pyrrolo[2,3-d]imidazole derivatives in carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation markers compared to control groups.
| Compound | Model | ED50 (μM) | Comparison Drug |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 9.17 | Indomethacin |
These results highlight the compound's potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that substituents on the pyrrole or imidazole rings can significantly alter potency and selectivity against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
